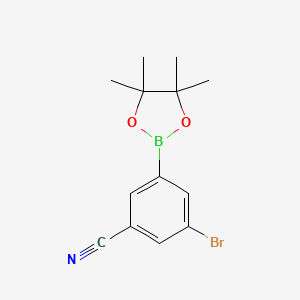

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.: 479411-96-6

Cat. No.: VC2365379

Molecular Formula: C13H15BBrNO2

Molecular Weight: 307.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 479411-96-6 |

|---|---|

| Molecular Formula | C13H15BBrNO2 |

| Molecular Weight | 307.98 g/mol |

| IUPAC Name | 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 |

| Standard InChI Key | RXYJIHWLAKWJTK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C#N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C#N |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Identification

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a functionalized aryl boronic ester characterized by its unique structure containing multiple reactive sites. The compound belongs to the broader family of boronic acid derivatives, specifically pinacol esters, which are widely used in organic synthesis.

The table below summarizes the key identifying information for this compound:

| Property | Value |

|---|---|

| Chemical Name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| Molecular Formula | C13H15BBrNO2 |

| Molecular Weight | 307.98 g/mol |

| Functional Groups | Boronic acid pinacol ester, Bromo, Nitrile |

| Physical State | Solid (at standard conditions) |

The structure features a benzene ring with substituents at positions 3 and 5: a bromine atom and a boronic acid pinacol ester group, respectively, with a cyano (nitrile) group completing the substitution pattern. This arrangement creates a molecule with multiple reactive sites that can participate in various synthetic transformations.

Structural Features and Reactivity

The compound's reactivity is primarily determined by the three key functional groups it contains. The pinacol boronic ester group serves as a nucleophilic site for cross-coupling reactions, while the bromine atom provides an electrophilic site that can undergo further transformations. The nitrile group adds another dimension of functionality, potentially serving as a precursor to other nitrogen-containing functional groups.

The boronic acid pinacol ester moiety is particularly significant as it provides a protected form of a boronic acid, which enhances stability while maintaining reactivity in specific conditions, especially in the presence of palladium catalysts and bases.

Synthesis and Applications

Synthetic Approaches

The synthesis of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves specialized organic chemistry techniques. While the search results don't provide specific synthetic routes for this exact compound, similar boronic acid pinacol esters are often prepared through:

-

Direct borylation of aryl halides using bis(pinacolato)diboron with palladium catalysts

-

Lithiation-borylation sequences where organolithium intermediates react with boronic esters

-

Cross-coupling approaches that selectively functionalize one position while maintaining others

The presence of both a bromine atom and a nitrile group in the molecule requires careful consideration of reaction conditions to avoid undesired side reactions during synthesis.

Applications in Organic Synthesis

The primary application of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon bonds. The compound is especially valuable in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of complex molecules for pharmaceutical development and materials science.

The versatility of this compound stems from its bifunctional nature:

-

The boronic acid pinacol ester group serves as a nucleophilic coupling partner in Suzuki-Miyaura reactions

-

The bromine substituent provides an electrophilic site for further functionalization

-

The nitrile group offers opportunities for additional transformations

This multi-functional character makes it an excellent building block for introducing complexity into molecular structures through sequential, selective reactions at different sites on the molecule.

Comparison with Related Compounds

Structural Analogs

To better understand the properties and applications of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, it is instructive to compare it with structurally related compounds that have been more extensively studied.

These structural analogs share certain features but differ in key aspects that influence their reactivity and applications. The presence of different heteroatoms, functional groups, or substitution patterns can significantly alter the chemical behavior of these compounds in synthetic contexts.

Chemical Reactions and Mechanisms

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents one of the most important applications for 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This palladium-catalyzed reaction forms carbon-carbon bonds between organoboron compounds and organic halides.

The general mechanism involves:

-

Oxidative addition of the aryl halide to the palladium catalyst

-

Transmetalation with the boronic acid derivative

-

Reductive elimination to form the new carbon-carbon bond

In the case of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, the compound can participate in this reaction through its boronic ester functionality, coupling with various aryl or vinyl halides to create more complex structures. What makes this compound particularly valuable is its ability to also serve as an electrophilic partner through its bromine substituent in subsequent reactions.

Selective Functionalization

The presence of multiple reactive sites in 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile allows for sequential, selective functionalization strategies:

-

The boronic ester can participate in cross-coupling reactions while leaving the bromine untouched (using selective catalysts and conditions)

-

The bromine can serve as a reactive site for further transformations after the boronic ester has been utilized

-

The nitrile group can be hydrolyzed, reduced, or otherwise transformed to introduce additional functionality

This ability to orchestrate sequential transformations makes the compound valuable in divergent synthesis approaches and in creating molecule libraries for pharmaceutical research.

Research Applications and Future Perspectives

Current Research Significance

The unique structure of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile makes it valuable in various research contexts:

-

Medicinal Chemistry: As a building block for constructing biologically active compounds with specific substitution patterns

-

Materials Science: For the synthesis of specialized materials with tailored electronic or optical properties

-

Methodology Development: As a test substrate for developing new synthetic methodologies that can selectively functionalize complex molecules

The compound's bifunctional nature makes it especially useful in sequential synthetic strategies, where multiple transformations are performed in a controlled manner to build molecular complexity.

Future Research Directions

Several promising research directions could further enhance the utility of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:

-

Development of more selective catalysts that can differentiate between the reactive sites on the molecule

-

Application in flow chemistry for more efficient and scalable transformations

-

Exploration of its utility in modern photoredox and electrochemical synthetic approaches

-

Investigation of its potential in constructing three-dimensional molecular architectures through multiple selective functionalization steps

As synthetic methodologies continue to advance, compounds with multiple orthogonal reactive sites like 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile will likely become increasingly valuable in addressing complex synthetic challenges.

Analytical Methods for Characterization

Spectroscopic Analysis

The characterization of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic patterns for the aromatic protons and the methyl groups of the pinacol ester

-

¹³C NMR would reveal the distinct carbon environments, including the quaternary carbon of the nitrile group

-

¹¹B NMR provides specific information about the boron environment

-

-

Infrared (IR) Spectroscopy

-

The nitrile group would show a characteristic sharp absorption band around 2230-2200 cm⁻¹

-

B-O stretching vibrations would appear in the fingerprint region

-

-

Mass Spectrometry

-

Would confirm the molecular weight and provide fragmentation patterns that help confirm the structure

-

The bromine isotope pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br) creates a distinctive doublet in the mass spectrum

-

These analytical techniques together provide a comprehensive characterization of the compound's structure and purity.

Chromatographic Methods

For purity analysis and separation, the following chromatographic techniques are commonly employed:

-

High-Performance Liquid Chromatography (HPLC)

-

Useful for assessing purity and separating the compound from structurally similar impurities

-

Often coupled with UV detection, utilizing the compound's UV absorption properties

-

-

Gas Chromatography (GC)

-

May be employed for volatile derivatives or protected forms of the compound

-

Often coupled with mass spectrometry (GC-MS) for additional structural confirmation

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume